![molecular formula C20H17ClN6O2 B6509922 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide CAS No. 847383-68-0](/img/structure/B6509922.png)
2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazolopyrimidine, which is a class of compounds that have been studied for their diverse pharmacological activities . Triazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, triazolopyrimidines are generally synthesized using various methods. One common method involves the use of 1,3-dipolar cycloaddition reactions . The presence of a chlorophenyl group and a methylphenyl group suggests that these groups might have been introduced through a substitution reaction.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The amide group can participate in hydrolysis or condensation reactions .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Triazole derivatives, including the commercially available drugs fluconazole and voriconazole , play a crucial role in antifungal therapy. These compounds inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and ultimately leading to fungal cell death. Researchers continue to explore novel triazole analogs for improved efficacy against fungal infections .
Anticancer Potential
Several triazole derivatives exhibit promising anticancer activity. For instance:
- 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative effects against MV4-11 cells .
- 5-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one showed activity against C6 rat and U87 human glioma cell lines .
Antiepileptic and Antihypertensive Properties
Triazole-containing drugs, such as rufinamide (antiepileptic) and trapidil (antihypertensive), demonstrate diverse pharmacological activities. While our compound’s specific effects remain to be elucidated, its triazole moiety suggests potential in these therapeutic areas.
Wirkmechanismus
Target of Action
The compound belongs to the class of triazolopyrimidines . Triazolopyrimidines are known to bind readily in the biological system with a variety of enzymes and receptors . .
Mode of Action
The mode of action of triazolopyrimidines is largely dependent on their specific targets. They interact with their targets, leading to changes in the biological system
Biochemical Pathways
Triazolopyrimidines affect various biochemical pathways due to their ability to interact with multiple enzymes and receptors
Pharmacokinetics
The pharmacokinetics of triazolopyrimidines, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. These properties significantly impact the bioavailability of the compound
Result of Action
The result of the compound’s action depends on its interaction with its targets and the subsequent changes in the biological system
Action Environment
Environmental factors can influence the action, efficacy, and stability of triazolopyrimidines These factors can include pH, temperature, and the presence of other compounds
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-13-4-2-3-5-16(13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXFPTWJSSPROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.